GAT591
CAS No.:
Cat. No.: VC1560880
Molecular Formula: C22H15F3N2O2
Molecular Weight: 396.3692
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H15F3N2O2 |
|---|---|
| Molecular Weight | 396.3692 |
| IUPAC Name | 6-Fluoro-2-(3-fluorophenyl)-3-(1-(2-fluorophenyl)-2-nitroethyl)-1H-indole |
| Standard InChI | InChI=1S/C22H15F3N2O2/c23-14-5-3-4-13(10-14)22-21(17-9-8-15(24)11-20(17)26-22)18(12-27(28)29)16-6-1-2-7-19(16)25/h1-11,18,26H,12H2 |
| Standard InChI Key | SUKVBSCBULHULM-UHFFFAOYSA-N |
| SMILES | O=[N+](CC(C1=C(C2=CC=CC(F)=C2)NC3=C1C=CC(F)=C3)C4=CC=CC=C4F)[O-] |
| Appearance | Solid powder |
Introduction
Chemical and Pharmacological Properties
Structural Characteristics
GAT591 is a racemic mixture containing equal amounts of two enantiomers that have been separated and characterized as GAT1664 and GAT1665 . The compound belongs to the 2-phenylindole class of CB1R PAMs, similar to its parent compound GAT211 . While the search results don't provide the complete chemical structure or IUPAC name, GAT591 represents an optimization of the GAT211 scaffold designed to improve potency and selectivity .
Receptor Binding and Signaling Profile
GAT591 binds to human CB1R in the low nanomolar range, demonstrating high affinity for the receptor . In vitro experiments confirm that GAT591 exhibits both direct agonist activity and positive allosteric modulation of the CB1R .
Notably, GAT591 shows signaling bias, being more potent and efficacious in activating Gαi/o signaling pathways compared to βarrestin2 recruitment . This selective activation profile may contribute to its therapeutic potential while potentially minimizing unwanted effects.
In comparative studies, GAT591 demonstrated greater potency than its parent compound GAT211 in Gαi/o-mediated signaling when acting as a PAM in the presence of 10 nM CP55,940 (an orthosteric CB1R agonist) . Interestingly, GAT591 also augmented βarrestin2 recruitment in the presence of CP55,940 more effectively than both GAT211 and the related compound GAT593 .
Stereochemistry and Enantiomer Properties
The enantiomers of GAT591 (GAT1664 and GAT1665) display unique pharmacological profiles , mirroring the distinct properties observed with the separated enantiomers of the parent compound GAT211, where (R)-GAT228 functioned primarily as an allosteric agonist while (S)-GAT229 predominantly showed PAM activity .
Both purified enantiomers GAT1664 and GAT1665 bind to human CB1R with high affinity and enhance the binding of [³H]CP55,940, confirming their PAM activity . The separated enantiomers demonstrate unique in vitro and in vivo effects associated with their distinct binding modes to CB1R .
Preclinical Efficacy Studies
In Vitro Pharmacological Characterization
In vitro experiments have confirmed that GAT591 acts as both a CB1R allosteric agonist and as a PAM that enhances the effects of orthosteric ligands . The compound enhances the binding of [³H]CP55,940 at human CB1R, which is characteristic of positive allosteric modulation .
GAT591 has been characterized using several biochemical assays, including:
Efficacy in Epilepsy Models
The most significant preclinical finding for GAT591 involves its efficacy in models of childhood absence epilepsy. The compound has been studied in Genetic Absence Epilepsy Rats from Strasbourg (GAERS), a validated model that reproduces the spike-and-wave discharges characteristic of absence seizures .
In the GAERS model, bilateral electrodes were surgically implanted in the somatosensory cortices of male rats, and EEGs were recorded for 4 hours following systemic administration of GAT591 at various doses (1.0, 3.0, and 10.0 mg/kg) .
| Dose (mg/kg) | Effect on SWD Duration |
|---|---|
| 1.0 | Modest reduction (exact % not specified) |
| 3.0 | Intermediate reduction (exact % not specified) |
| 10.0 | 36% reduction in total seizure duration |
The research demonstrated that GAT591 dose-dependently reduced the total SWD duration during the recording period, with the 10.0 mg/kg dose producing the most substantial effect (36% reduction in seizure duration) . This finding supports the potential therapeutic value of CB1R PAMs like GAT591 for treating absence epilepsy .
Molecular Mechanisms of Action
Allosteric Modulation of CB1R
As an allosteric modulator, GAT591 binds to sites on the CB1R that are distinct from the orthosteric binding site where endogenous cannabinoids like 2-arachidonoylglycerol (2-AG) and anandamide bind . Through this binding, GAT591 can both activate the receptor directly (allosteric agonism) and enhance the effects of orthosteric ligands (positive allosteric modulation) .
While the search results don't specify the exact binding site, similar CB1R PAMs have been shown to interact with allosteric sites proximal to the intracellular face of the receptor .
Relationship to Endocannabinoid System Dysfunction
Research has established the existence of endocannabinoid system abnormalities in GAERS, including reduced expression of 2-AG and CB1Rs in the cortex . These abnormalities likely contribute to disinhibition of excitatory circuits throughout the cortex and the propagation of SWDs .
The modest reductions in SWD activity observed with GAT591 are consistent with these altered endocannabinoid system phenotypes, suggesting that the efficacy of CB1R PAMs like GAT591 may be limited by reduced CB1R expression and 2-AG availability in the epileptic brain . This observation provides important context for interpreting the compound's efficacy and potential limitations.
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